Bis(1-aziridinyl)phosphinic acid butyl ester
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Overview
Description
Bis(1-aziridinyl)phosphinic acid butyl ester: is a chemical compound with the molecular formula C8H17N2O2P . It is also known by other names such as 1-(aziridin-1-yl(butoxy)phosphoryl)aziridine and butyl bis(1-aziridinyl)phosphinate . This compound is characterized by the presence of aziridine rings and a phosphinic acid ester group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-aziridinyl)phosphinic acid butyl ester typically involves the reaction of aziridine with phosphinic acid derivatives. One common method is the reaction of aziridine with butyl phosphinate under controlled conditions to form the desired ester . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Bis(1-aziridinyl)phosphinic acid butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine rings.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted aziridine derivatives.
Scientific Research Applications
Chemistry: Bis(1-aziridinyl)phosphinic acid butyl ester is used as a reagent in organic synthesis, particularly in the formation of complex molecules through aziridine ring-opening reactions .
Biology: In biological research, this compound is studied for its potential as a cross-linking agent due to the reactivity of the aziridine rings .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets .
Industry: In industrial applications, this compound is used in the production of polymers and materials with specialized properties .
Mechanism of Action
The mechanism of action of bis(1-aziridinyl)phosphinic acid butyl ester involves the reactivity of the aziridine rings. These rings can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various substrates . This reactivity is harnessed in cross-linking applications and in the formation of complex molecular structures .
Comparison with Similar Compounds
- Bis(1-aziridinyl)phosphinic amide
- Bis(1-aziridinyl)phosphinic acid ethyl ester
- Bis(1-aziridinyl)phosphinic acid methyl ester
Comparison: Bis(1-aziridinyl)phosphinic acid butyl ester is unique due to its butyl ester group, which imparts different solubility and reactivity properties compared to its ethyl and methyl counterparts . The presence of the butyl group can influence the compound’s behavior in various chemical reactions and applications, making it distinct from other similar compounds .
Properties
CAS No. |
2486-93-3 |
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Molecular Formula |
C8H17N2O2P |
Molecular Weight |
204.21 g/mol |
IUPAC Name |
1-[aziridin-1-yl(butoxy)phosphoryl]aziridine |
InChI |
InChI=1S/C8H17N2O2P/c1-2-3-8-12-13(11,9-4-5-9)10-6-7-10/h2-8H2,1H3 |
InChI Key |
RYRMQIBBMYEHMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(N1CC1)N2CC2 |
Origin of Product |
United States |
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